N-(3,4-dimethoxybenzyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N-(3,4-dimethoxybenzyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic acetamide derivative featuring a pyridazinyl core substituted with a 2-fluorophenyl group and an acetamide side chain modified with a 3,4-dimethoxybenzyl moiety. Structurally, it belongs to a class of compounds designed to explore structure-activity relationships (SAR) through systematic substitutions on both the pyridazinyl ring and the acetamide side chain. These modifications aim to optimize pharmacokinetic and pharmacodynamic properties, such as target binding affinity, metabolic stability, and solubility.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-28-18-9-7-14(11-19(18)29-2)12-23-20(26)13-25-21(27)10-8-17(24-25)15-5-3-4-6-16(15)22/h3-11H,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOZPYUQFQPHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Attachment of the Acetamide Moiety: The acetamide group is attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxybenzyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with various biological targets, such as enzymes or receptors. Its structural features suggest it could be a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Medicine
In medicine, derivatives of pyridazinone are often investigated for their therapeutic potential. This compound could be explored for its efficacy in treating diseases due to its potential biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group suggests it could interact with hydrophobic pockets in proteins, while the methoxy groups may form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular features of the target compound and its analogs, as derived from the evidence:
Structural and Functional Implications
- This substitution is smaller than methoxy or methyl groups, reducing steric bulk . 3,4-Dimethylphenyl (): Methyl groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- However, the bulkiness of this group might limit binding in sterically constrained active sites . 2-Fluorophenyl (): A smaller substituent compared to dimethoxybenzyl, allowing for better penetration into hydrophobic pockets .
Biological Activity
N-(3,4-dimethoxybenzyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18FN3O4
- Molecular Weight : 383.4 g/mol
- IUPAC Name : N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Canonical SMILES :
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may interact with specific receptors on cell membranes, influencing signaling cascades that regulate cell growth and survival.
- Gene Expression Alteration : The compound could affect the expression of genes associated with disease progression, particularly in cancer cells.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis via mitochondrial pathways and caspase activation.
2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent against several bacterial strains:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli.
- Inhibition Concentration (IC50) values were reported in the micromolar range.
3. Anti-inflammatory Effects
Research indicates that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines:
- Cytokines Affected : IL-6, TNF-alpha.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
